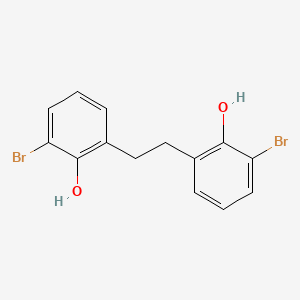![molecular formula C15H23NO2 B12596516 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol CAS No. 651312-67-3](/img/structure/B12596516.png)
4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol is an organic compound characterized by a cyclohexyl group attached to a benzene ring with two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be synthesized through hydrogenation of benzene in the presence of a catalyst such as platinum or palladium.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Formation of the Benzene-1,2-diol: The benzene ring is functionalized with hydroxyl groups through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation and hydroxylation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Dimethylamine, suitable leaving groups like halides.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcatechol: Similar structure with a methyl group instead of the dimethylamino group.
Cyclohexanol: Contains a cyclohexyl group with a hydroxyl group.
Dimethylaminophenol: Contains a dimethylamino group attached to a phenol ring.
Uniqueness
4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol is unique due to the combination of the cyclohexyl group, dimethylamino group, and benzene-1,2-diol structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
651312-67-3 |
|---|---|
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H23NO2/c1-16(2)10-12-5-3-4-6-13(12)11-7-8-14(17)15(18)9-11/h7-9,12-13,17-18H,3-6,10H2,1-2H3/t12-,13-/m0/s1 |
Clé InChI |
CKMPEIWYGQTXJB-STQMWFEESA-N |
SMILES isomérique |
CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=C(C=C2)O)O |
SMILES canonique |
CN(C)CC1CCCCC1C2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)

![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)

![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)


![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)

